2-(oxolan-3-yl)-1H-1,3-benzodiazole
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Description
The compound “2-(oxolan-3-yl)-1H-1,3-benzodiazole” is a benzodiazole derivative with an oxolane (tetrahydrofuran) substituent. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . Oxolane, also known as tetrahydrofuran, is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as “2-(oxolan-3-yl)aniline” and “2-(oxolan-3-yl)propanoic acid” are commercially available . The synthesis of these compounds might provide some insights into potential synthetic routes for your compound of interest.Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzodiazole core with an oxolane ring attached at the 2-position. The exact structure would depend on the specific arrangement and orientation of these rings .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, “2-(oxolan-3-yl)aniline” is a powder at room temperature and has a molecular weight of 163.22 .Safety and Hazards
While specific safety and hazard information for “2-(oxolan-3-yl)-1H-1,3-benzodiazole” was not found, similar compounds such as “2-(oxolan-3-yl)aniline” are associated with certain hazards. For example, “2-(oxolan-3-yl)aniline” is associated with hazard statements H302, H315, H319, and H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .
Future Directions
Properties
IUPAC Name |
2-(oxolan-3-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-4,8H,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIVPCQPXYNNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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